4-Ethylphenol-D10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

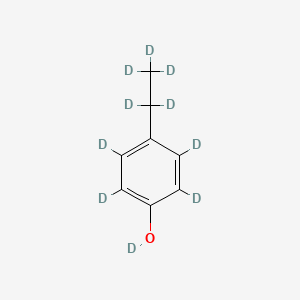

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOZKJGKXYMEW-SQSZMTOTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethylphenol-D10 CAS number and molecular weight

This technical guide provides comprehensive information on 4-Ethylphenol-D10, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and a typical experimental workflow for its application in quantitative analysis.

Core Chemical Data

This compound is the deuterated analog of 4-Ethylphenol. Stable isotope-labeled standards are essential in analytical chemistry, particularly for quantitative mass spectrometry-based methods, as they exhibit similar chemical and physical properties to the unlabeled analyte but have a different mass, allowing for precise quantification.

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 352431-18-6[1][2] |

| Molecular Formula | C₈D₁₀O[1] |

| Molecular Weight | 132.23 g/mol [2] |

| Accurate Mass | 132.1359 amu[1] |

| Isotopic Enrichment | ≥98 atom % D[2] |

For comparison, the properties of the unlabeled 4-Ethylphenol are provided below.

| Property | Value |

| CAS Number | 123-07-9[3][4][5] |

| Molecular Formula | C₈H₁₀O[4][5] |

| Molecular Weight | 122.17 g/mol [6] |

Experimental Protocol: Quantification of 4-Ethylphenol in a Sample Matrix using this compound as an Internal Standard

The following protocol describes a general workflow for the quantification of 4-Ethylphenol in a liquid matrix (e.g., wine, plasma, or urine) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. 4-Ethylphenol is a volatile phenolic compound that can be an indicator of microbial metabolism and is associated with off-odors in wine.[7]

1. Materials and Reagents

-

4-Ethylphenol (analytical standard)

-

This compound (internal standard)

-

Organic solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Sample matrix (e.g., wine, plasma)

-

Standard laboratory glassware and equipment

2. Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of 4-Ethylphenol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 4-Ethylphenol. Add a constant, known amount of the this compound internal standard solution to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation

-

Spiking: To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Extraction:

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent to the sample.

-

Vortex or shake the mixture vigorously to ensure efficient extraction of the analyte and internal standard into the organic phase.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

-

Drying and Concentration:

-

Transfer the organic layer to a clean tube containing a drying agent like anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a desired volume.

-

-

Derivatization (Optional): For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic properties of the phenol. This can be achieved by reacting the extract with a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

4. GC-MS Analysis

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Separation:

-

Inject a small volume of the prepared sample extract onto a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for 4-Ethylphenol and this compound.

-

The choice of ions will depend on the fragmentation pattern of the underivatized or derivatized compounds.

-

5. Data Analysis

-

Quantification: Calculate the ratio of the peak area of 4-Ethylphenol to the peak area of the this compound internal standard for each sample and calibration standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of 4-Ethylphenol for the calibration standards.

-

Concentration Determination: Determine the concentration of 4-Ethylphenol in the samples by interpolating their peak area ratios on the calibration curve.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of 4-Ethylphenol using an internal standard.

Caption: Experimental workflow for 4-Ethylphenol quantification.

References

- 1. This compound | CDN-D-5328-0.25G | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. guidechem.com [guidechem.com]

- 4. Phenol, 4-ethyl- [webbook.nist.gov]

- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.p212121.com [store.p212121.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated 4-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated 4-ethylphenol is a valuable isotopically labeled compound utilized as an internal standard in mass spectrometry-based analyses and as a tool in metabolic studies. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of deuterated 4-ethylphenol, with a focus on methodologies that allow for high levels of deuterium incorporation. Detailed experimental protocols, purification techniques, and analytical methods for characterization are presented. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of deuterated compounds.

Introduction

4-Ethylphenol is a phenolic compound that can be found in various natural and industrial contexts. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as an important tool in analytical and pharmaceutical research. The increased mass of deuterium allows for its use as an internal standard for the accurate quantification of 4-ethylphenol in complex matrices by isotope dilution mass spectrometry. Furthermore, the kinetic isotope effect observed in deuterated compounds can be leveraged to study reaction mechanisms and metabolic pathways. This guide outlines the key synthetic strategies for producing deuterated 4-ethylphenol, focusing on achieving high isotopic purity.

Synthesis of Deuterated 4-Ethylphenol

The synthesis of deuterated 4-ethylphenol can be approached through two main strategies: deuteration of the aromatic ring and deuteration of the ethyl side chain. The choice of method depends on the desired location and level of deuterium incorporation.

Aromatic Ring Deuteration via Acid-Catalyzed Hydrogen/Deuterium Exchange

Acid-catalyzed hydrogen/deuterium (H/D) exchange is a common method for introducing deuterium onto aromatic rings. The electron-donating hydroxyl group of 4-ethylphenol activates the ortho and para positions, facilitating electrophilic substitution with deuterium ions from a deuterium source.

A general workflow for this process is outlined below:

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 4-Ethylphenol-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-Ethylphenol-D10. It details potential synthetic routes, methodologies for determining isotopic enrichment, and presents typical analytical data. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in other applications where high isotopic purity is crucial.

Introduction to this compound

This compound is a deuterated analog of 4-ethylphenol, where all ten hydrogen atoms have been substituted with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses, particularly in metabolomics, environmental analysis, and pharmacokinetic studies. The stability of the deuterium labels and the mass shift of +10 Da relative to the unlabeled compound allow for clear differentiation and accurate quantification.

Synthesis of this compound

Proposed Synthetic Pathway

A potential two-step synthesis of this compound is outlined below:

-

Sulfonation of Ethylbenzene-d10: Ethylbenzene-d10 is reacted with a sulfonating agent, such as concentrated sulfuric acid, to yield a mixture of ethylbenzene-d9-sulfonic acids. The para-isomer is the desired product.

-

Alkali Fusion: The resulting 4-ethylbenzene-d9-sulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This is followed by acidification to produce this compound.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylbenzene-d10 (≥98 atom % D)

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Sulfonation of Ethylbenzene-d10

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid to an equimolar amount of ethylbenzene-d10.

-

Heat the mixture gently to 80-100°C with continuous stirring for 2-3 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.

-

The p-ethylbenzene-d9-sulfonic acid may precipitate out of the solution. If not, the isomers can be separated by fractional crystallization.

Step 2: Alkali Fusion and Acidification

-

In a high-temperature resistant vessel (e.g., a nickel crucible), melt sodium hydroxide pellets.

-

Carefully add the dried p-ethylbenzene-d9-sulfonic acid to the molten sodium hydroxide in small portions with stirring.

-

Heat the mixture to 300-320°C for 2-3 hours.

-

Allow the mixture to cool to a solid mass.

-

Dissolve the solid in water and transfer to a beaker.

-

Acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH < 2).

-

The crude this compound will precipitate as an oil or solid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by distillation or column chromatography.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is critical for its use as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By comparing the measured isotopic pattern to the theoretical pattern, the isotopic enrichment can be calculated.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatograph (LC-HRMS).

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters (Example for Orbitrap):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Resolution: ≥ 60,000.

-

Scan Range: m/z 100-200.

-

AGC Target: 1e6.

-

Maximum Injection Time: 100 ms.

-

-

Data Analysis:

-

Extract the ion chromatograms for the different isotopologues of this compound (from D0 to D10).

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural isotopic abundance of carbon-13.

-

Calculate the isotopic purity and enrichment based on the relative abundances of the isotopologues.

-

Figure 2: Workflow for HRMS-based isotopic purity analysis.

Quantitative Data Presentation

The isotopic distribution of a commercially available this compound with a stated isotopic purity of 98 atom % D would typically appear as follows in a mass spectrum.

| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (%) |

| D7 | 129.1359 | < 0.1 |

| D8 | 130.1422 | ~ 1.0 |

| D9 | 131.1485 | ~ 1.0 |

| D10 | 132.1548 | > 98.0 |

Note: The exact relative abundances will vary between batches and are determined experimentally.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of an analyte signal to that of a certified reference standard. For isotopic purity, it can be used to quantify the amount of residual non-deuterated species.

Experimental Protocol: qNMR Analysis

-

Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.

-

Transfer the solution to an NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).

-

Spectral Width: Appropriate to cover all signals of interest.

-

-

Data Processing:

-

Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

-

Perform Fourier transform, phase correction, and baseline correction.

-

Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard.

-

-

Calculation of Isotopic Purity:

-

The isotopic purity can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons for each signal and the masses of the analyte and standard.

-

Figure 3: Workflow for qNMR-based isotopic purity analysis.

Quantitative Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR data for unlabeled 4-ethylphenol, which is useful for identifying any residual protonated species in a sample of this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.05 | d | 2H, Ar-H |

| ¹H | ~6.75 | d | 2H, Ar-H |

| ¹H | ~4.85 | s | 1H, -OH |

| ¹H | ~2.57 | q | 2H, -CH₂- |

| ¹H | ~1.20 | t | 3H, -CH₃ |

| ¹³C | ~153.1 | s | C-OH |

| ¹³C | ~136.8 | s | C-CH₂CH₃ |

| ¹³C | ~129.0 | s | Ar-CH |

| ¹³C | ~115.4 | s | Ar-CH |

| ¹³C | ~28.0 | s | -CH₂- |

| ¹³C | ~15.8 | s | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Summary of Isotopic Purity and Enrichment Data

The following table summarizes the key specifications for a typical batch of high-purity this compound.

| Parameter | Method | Typical Specification |

| Isotopic Purity | HRMS | ≥ 98 atom % D |

| Chemical Purity | GC-MS or ¹H NMR | ≥ 98% |

| Deuterium Incorporation | ||

| Aromatic Ring (D5) | HRMS/NMR | ≥ 99% |

| Ethyl Group (D5) | HRMS/NMR | ≥ 99% |

| Hydroxyl Group (D1) | NMR | ≥ 99% |

Conclusion

The isotopic purity and enrichment of this compound are critical parameters for its effective use in quantitative analytical applications. This guide has outlined a plausible synthetic route and detailed the primary analytical methodologies, HRMS and qNMR, for the comprehensive characterization of this important internal standard. By following the described protocols, researchers can confidently assess the quality of their this compound and ensure the accuracy and reliability of their experimental results.

The Critical Role of 4-Ethylphenol-D10 as an Internal Standard in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of food science, environmental analysis, and biomedical research, the precise and accurate quantification of target analytes is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving high-quality data in mass spectrometry-based methods. This guide provides a comprehensive overview of the utility of 4-Ethylphenol-D10 as an internal standard, detailing its applications, the principles behind its effectiveness, and practical experimental protocols.

The Principle of Isotopic Dilution Mass Spectrometry

The core advantage of using a stable isotope-labeled compound like this compound lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical workflow. The labeled standard is nearly chemically and physically identical to the native analyte.[1] This means it behaves similarly during sample preparation, extraction, and chromatographic separation, and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[1]

Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any loss of analyte during the analytical process is corrected for by measuring the ratio of the native analyte to the labeled internal standard. This approach significantly improves the accuracy and precision of quantification compared to external or non-isotopic internal standard methods.

Why this compound is an Ideal Internal Standard

This compound, in which ten hydrogen atoms are replaced with deuterium, is an excellent internal standard for the quantification of 4-ethylphenol for several key reasons:

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change in the chemical and physical properties of the molecule. This ensures that this compound co-elutes with the unlabeled 4-ethylphenol during chromatography and has a very similar extraction recovery.

-

Mass Difference: The significant mass difference of 10 Daltons between 4-ethylphenol (C8H10O, MW: 122.16 g/mol ) and this compound (C8D10O, MW: 132.22 g/mol ) allows for easy differentiation by the mass spectrometer without significant isotopic overlap.

-

Stable Labeling: The deuterium atoms in this compound are stably incorporated into the molecule and do not readily exchange with protons from the sample matrix or solvents, ensuring the integrity of the standard throughout the analytical process.

Applications in Research and Industry

The primary application for the quantitative analysis of 4-ethylphenol is in the food and beverage industry, particularly in winemaking. 4-ethylphenol is a volatile phenolic compound produced by the spoilage yeast Brettanomyces, which can impart undesirable "off-aromas" described as "barnyard," "horsey," or "medicinal" to wine.[2] Monitoring and controlling the concentration of 4-ethylphenol is crucial for wine quality control.

Beyond the wine industry, 4-ethylphenol is also a biomarker for certain industrial exposures and is found in various biological and environmental samples.[3]

Quantitative Data and Method Performance

The use of deuterated 4-ethylphenol as an internal standard allows for the development of robust and reliable quantitative methods. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods.

| Parameter | GC-MS Methods | LC-MS/MS Methods | Reference(s) |

| Linearity Range | 1 - 100 µg/L | 0.1 - 1000 ng/mL | [4][5] |

| Correlation Coefficient (R²) | > 0.99 | > 0.99 | [4][5] |

| Limit of Detection (LOD) | 1 - 2 µg/L | 0.01 - 1.0 ng/mL | [6][7] |

| Limit of Quantification (LOQ) | 4 - 5 µg/L | 0.1 - 2.0 µg/L | [6][8][9] |

| Recovery | 98 - 102% | 83 - 109% | [6][7] |

| Precision (RSD%) | < 10% | < 20% | [7][8] |

Experimental Protocols

Detailed methodologies for the analysis of 4-ethylphenol using this compound as an internal standard are provided below for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Method for 4-Ethylphenol in Wine

This protocol is based on a headspace solid-phase microextraction (HS-SPME) method, which is commonly used for the analysis of volatile compounds in complex matrices like wine.

5.1.1. Reagents and Materials

-

4-Ethylphenol analytical standard

-

This compound internal standard

-

Sodium chloride (NaCl)

-

Ethanol

-

Deionized water

-

20 mL headspace vials with caps and septa

-

SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating

5.1.2. Sample and Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of 4-ethylphenol and this compound in ethanol at a concentration of 1 g/L.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a synthetic wine matrix (e.g., 12% ethanol in water with 6 g/L tartaric acid, pH 3.5) to create a calibration curve covering the expected concentration range (e.g., 1, 5, 25, 50, 100 µg/L).[4]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 5 mg/L in ethanol).

-

Sample Preparation: Place 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial. Add approximately 2 g of NaCl and 50 µL of the this compound internal standard solution.[4]

5.1.3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: 5% phenylmethylpolysixoxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Injector: Splitless mode at 260 °C

-

Oven Program: 50 °C initial temperature, ramp at 10 °C/min to 300 °C, hold for 3 minutes

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MSD Transfer Line: 300 °C

-

Ion Source: Electron Ionization (EI) at 250 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-Ethylphenol: m/z 122 (quantifier), 107, 77 (qualifiers)

-

This compound: m/z 132 (quantifier), 112, 82 (qualifiers)

-

LC-MS/MS Method for 4-Ethylphenol in Biological Samples (e.g., Urine)

This protocol outlines a method for the analysis of 4-ethylphenol in urine, which can be adapted for other biological matrices.

5.2.1. Reagents and Materials

-

4-Ethylphenol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

β-glucuronidase/sulfatase enzyme

-

Ammonium acetate buffer (pH 5.0)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2.2. Sample and Standard Preparation

-

Stock and Working Solutions: Prepare as described in the GC-MS method, using methanol as the solvent.

-

Sample Preparation: a. To 0.2 mL of urine, add the this compound internal standard.[7] b. Add ammonium acetate buffer and β-glucuronidase/sulfatase enzyme for deconjugation. Incubate overnight at 37 °C.[5] c. Perform Solid Phase Extraction (SPE): i. Condition the SPE cartridge with methanol followed by water. ii. Load the sample. iii. Wash the cartridge to remove interferences. iv. Elute the analyte and internal standard with methanol. d. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

5.2.3. LC-MS/MS Parameters

-

Liquid Chromatograph: Shimadzu Nexera or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate 4-ethylphenol from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Ion Source: Electrospray Ionization (ESI), negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

4-Ethylphenol: Precursor ion m/z 121 -> Product ion m/z 106

-

This compound: Precursor ion m/z 131 -> Product ion m/z 111

-

Visualizations

The Principle of Isotopic Dilution

Caption: Principle of Isotopic Dilution Workflow.

GC-MS Experimental Workflow

Caption: GC-MS Experimental Workflow for 4-Ethylphenol Analysis.

LC-MS/MS Experimental Workflow

Caption: LC-MS/MS Experimental Workflow for 4-Ethylphenol Analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 4-ethylphenol in a variety of complex matrices. Its near-identical chemical and physical properties to the native analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed protocols and performance data presented in this guide demonstrate the suitability of this approach for high-quality analytical measurements in research, development, and quality control settings.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oiv.int [oiv.int]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ecommons.cornell.edu [ecommons.cornell.edu]

- 9. series.publisso.de [series.publisso.de]

The Gold Standard: Unveiling the Advantages of Deuterated Standards in Mass Spectrometry

For researchers, scientists, and professionals in drug development, achieving the highest level of accuracy and precision in quantitative mass spectrometry is paramount. This in-depth technical guide explores the core advantages of employing deuterated internal standards, a practice widely recognized as the gold standard for robust and reliable bioanalytical data.

Deuterated standards, which are stable isotope-labeled (SIL) analogs of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, have become indispensable tools in modern analytical laboratories. Their unique physicochemical properties, nearly identical to the unlabeled analyte, allow for superior correction of variability throughout the analytical process, from sample preparation to detection. This guide will delve into the key benefits, provide a comparative data overview, detail experimental protocols, and illustrate the underlying principles through workflow diagrams.

Mitigating the Matrix: The Core Advantage

One of the most significant challenges in quantitative mass spectrometry, particularly with complex biological matrices like plasma or whole blood, is the "matrix effect."[1] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising the accuracy of the results.[1][2]

Deuterated internal standards are the most effective tool to combat matrix effects.[3] Because they are chemically almost identical to the analyte, they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte.[5]

Enhanced Precision and Accuracy: A Quantitative Look

The use of deuterated internal standards significantly improves the precision and accuracy of quantitative assays. This is evident when comparing methods using deuterated standards to those employing structural analogs or no internal standard at all.

A study on the quantification of an anticancer agent demonstrated a marked improvement in both precision and accuracy with a deuterated internal standard compared to a structural analogue. The mean bias was reduced from -3.2% to a negligible 0.3%, and the standard deviation, a measure of precision, was also lower.[6]

Similarly, in the therapeutic drug monitoring of sirolimus, an assay using a deuterated internal standard (SIR-d3) exhibited consistently lower coefficients of variation (CV%) across different patient samples compared to an assay using a non-isotopically labeled standard (DMR).[7]

| Analyte | Internal Standard Type | Mean Bias (%)[6] | Standard Deviation (%)[6] |

| Anticancer Agent | Structural Analogue | -3.2 | 8.6 |

| Anticancer Agent | Deuterated (SIL) | 0.3 | 7.6 |

| Analyte | Internal Standard | Inter-patient CV (%)[7] |

| Sirolimus | Desmethoxyrapamycin (DMR) | 7.6 - 9.7 |

| Sirolimus | Deuterated Sirolimus (SIR-d3) | 2.7 - 5.7 |

Experimental Protocol: Therapeutic Drug Monitoring of Immunosuppressants

This section provides a detailed, step-by-step protocol for the simultaneous quantification of the immunosuppressive drugs cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards and LC-MS/MS. This method is crucial for managing post-transplant patient care to prevent organ rejection and minimize toxicity.[8]

Materials and Reagents

-

Analytes and Internal Standards: Cyclosporine A, tacrolimus, sirolimus, everolimus, and their respective deuterated internal standards (e.g., cyclosporine D, ascomycin for tacrolimus, sirolimus, and everolimus, or specific deuterated analogs like CSA-d4, TAC-¹³C-d₂, EVE-d₄, SIR-¹³C-d₃).[8]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Zinc sulfate solution (0.1 M or 0.2 M), formic acid.[8]

-

Calibrators and Quality Control (QC) Samples: Prepared in drug-free whole blood at various concentrations covering the therapeutic range.[8]

Sample Preparation

-

Spiking: To 100 µL of whole blood sample (calibrator, QC, or patient sample), add a fixed amount of the internal standard working solution. The internal standard should be added at the earliest stage to account for variability during the entire sample preparation process.

-

Protein Precipitation: Add 200 µL of a precipitation solution (e.g., a 1:4 (v/v) mixture of 0.2 M zinc sulfate and methanol) to the sample. The zinc sulfate aids in the efficient precipitation of proteins.[8]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 or Phenyl-Hexyl column is suitable for the separation of these immunosuppressants.[8]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

-

Data Analysis

The concentration of each immunosuppressant in the samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the QC and patient samples are then interpolated from this calibration curve.

Visualizing the Advantage: Workflows and Principles

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle behind the utility of deuterated standards.

References

- 1. shimadzu.it [shimadzu.it]

- 2. lcms.cz [lcms.cz]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood | Separation Science [sepscience.com]

- 5. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Analysis of Immunosuppressive Drugs from Whole Blood by LC-MS/MS [restek.com]

- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethylphenol-D10 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Ethylphenol-D10, a critical internal standard for quantitative analysis. It details commercially available sources, their specifications, and a representative analytical methodology for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

Introduction to this compound

This compound (CAS No. 352431-18-6) is the deuterated form of 4-Ethylphenol (CAS No. 123-07-9). 4-Ethylphenol is a phenolic compound and a significant biomarker found in various biological and environmental matrices. It is notably produced by intestinal flora and can be a volatile marker associated with off-odors in wine and beer. Due to its identical chemical properties but distinct mass, this compound serves as an ideal internal standard for stable isotope dilution analysis. This technique allows for precise and accurate quantification of its non-labeled counterpart by correcting for sample loss during preparation and variations in instrument response.

The structural relationship between the native compound and its deuterated isotopologue is fundamental to its application.

Figure 1. Structural relationship between 4-Ethylphenol and its D10 isotopologue.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes the key specifications from prominent vendors to facilitate comparison.

| Supplier | Catalog Number | CAS Number | Purity / Isotopic Enrichment | Molecular Formula | Molecular Weight |

| CDN Isotopes | D-5328 | 352431-18-6 | 98 atom % D | C₈D₁₀O | 132.23 |

| LGC Standards | CDN-D-5328 | 352431-18-6 | min 98% Chemical Purity, 98 atom % D | C₈D₁₀O | 132.226 |

| MedChemExpress | HY-W012836S1 | 352431-18-6 | 97.91% | C₈D₁₀O | 132.23 |

| Toronto Research Chemicals (TRC) | E925222 | 352431-18-6 | Not specified | C₈D₁₀O | 132.23 |

Note: Product specifications are subject to change and should be confirmed with the supplier. Purity and enrichment levels may vary by lot.

Experimental Protocol: Quantification by LC-MS/MS

The use of a deuterated internal standard is crucial for accurate quantification of analytes in complex matrices such as plasma, urine, or environmental water samples.[1] The following is a representative protocol for the analysis of 4-Ethylphenol using this compound as an internal standard, based on common methodologies for phenolic compounds.[2][3]

Preparation of Standards and Samples

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 4-Ethylphenol and this compound (internal standard, IS) in methanol. Store at -20°C.

-

Calibration Standards: Create a series of calibration standards by serial dilution of the 4-Ethylphenol stock solution in a relevant matrix (e.g., drug-free plasma or water). A typical concentration range might be 0.1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking: Spike a known and consistent amount of the this compound internal standard solution into all calibration standards, quality control samples, and unknown biological/environmental samples. For example, add 10 µL of a 1 µg/mL IS solution to 100 µL of each sample.

-

Sample Extraction: The extraction of phenolic compounds from complex matrices is a critical step to remove interferences.[1]

-

Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., with formic acid) and extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge, load the pre-treated sample, wash away interferences, and elute the analyte and internal standard with a solvent like methanol or acetonitrile. Evaporate and reconstitute.

-

LC-MS/MS Analysis

The following workflow diagram illustrates the general process for quantitative analysis using an internal standard.

Figure 2. General workflow for quantitative analysis using an internal standard.

Typical LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm).[2][3]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the compounds, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often effective for phenols.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

-

MRM Transition for 4-Ethylphenol: Q1 (Parent Ion) m/z 121.1 → Q3 (Fragment Ion) m/z 106.1

-

MRM Transition for this compound: Q1 (Parent Ion) m/z 130.2 → Q3 (Fragment Ion) m/z 112.2 (Note: Specific MRM transitions should be optimized on the instrument being used).

-

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peak areas for both the 4-Ethylphenol and this compound MRM transitions.

-

Ratio Calculation: For each sample (standards, QCs, and unknowns), calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Concentration Determination: Determine the concentration of 4-Ethylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any variability in sample recovery and instrument response, ensuring accurate results.[2]

References

- 1. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide to the Safe Handling of 4-Ethylphenol-D10

Chemical and Physical Properties

4-Ethylphenol-D10 is the deuterated form of 4-Ethylphenol, a volatile phenolic compound.[1] While specific experimental data for the D10 variant is limited, the following tables provide key physical and chemical properties for both 4-Ethylphenol and a partially deuterated form, d4-4-Ethylphenol, for comparison.

Table 1: Physical and Chemical Properties

| Property | 4-Ethylphenol | d4-4-Ethylphenol | Source |

| Molecular Formula | C₈H₁₀O | C₈H₆D₄O | [2][3] |

| Molecular Weight | 122.16 g/mol | 126.19 g/mol | [3][4] |

| Appearance | Colorless liquid or white needles | Not specified | [5] |

| Melting Point | 40-42 °C | Not specified | [4] |

| Boiling Point | 218-219 °C | Not specified | [4] |

| Flash Point | 100 °C | Not specified | [6] |

| Vapor Pressure | 0.13 mmHg (at 20 °C) | Not specified | [4] |

| Vapor Density | 4.2 (vs air) | Not specified | [4] |

| Relative Density | 1.011 | Not specified | [6] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, benzene, and carbon disulfide.[5] | Not specified |

Hazard Identification and Classification

4-Ethylphenol is classified as a hazardous chemical.[7] The substance is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [7][8] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [7][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [8] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [7][8] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | [7] |

Experimental Protocols for Safety and Handling

The following protocols are derived from safety data sheets for 4-Ethylphenol and should be adopted when handling this compound.

First-Aid Measures

In case of exposure, immediate action is crucial. The following first-aid procedures should be followed:

-

General Advice: Immediately remove any clothing contaminated by the product.[6] Move out of the dangerous area and consult a physician, showing them the safety data sheet.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical aid.[6][9]

-

Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Obtain medical aid immediately.[6]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[8] Continue rinsing and seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water fog, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it will spread the fire.[10]

-

Specific Hazards: The product is corrosive.[10] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides.[7][9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[7] Evacuate personnel to safe areas and ensure adequate ventilation.[7] Avoid contact with skin, eyes, or clothing.[7]

-

Environmental Precautions: Do not flush into surface water or sanitary sewer systems.[7]

-

Methods for Cleaning Up: Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[9] Avoid dust formation.[7]

Signaling Pathways and Logical Relationships in Safety Protocols

The following diagrams illustrate the logical flow of safety and handling procedures for this compound.

Caption: General Safety Workflow for this compound.

Caption: First-Aid Decision Pathway for Exposure Events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d4-4-Ethylphenol | C8H10O | CID 134716581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylphenol 99 123-07-9 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. fishersci.com [fishersci.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. synerzine.com [synerzine.com]

The Unwanted Aroma: An In-depth Technical Guide to the Biosynthesis of 4-Ethylphenol in Wine and Beer

For Researchers, Scientists, and Drug Development Professionals

The presence of 4-ethylphenol (4-EP) in wine and beer is a significant concern for the alcoholic beverage industry, often associated with undesirable sensory characteristics described as "Brett," barnyard, medicinal, or horsey.[1][2] This volatile phenol is a metabolic byproduct of certain microorganisms, primarily the yeast Brettanomyces bruxellensis (also known by its teleomorph name Dekkera bruxellensis).[2][3] Understanding the intricate biochemical pathways and the factors influencing 4-EP production is crucial for developing effective control strategies and ensuring product quality. This technical guide provides a comprehensive overview of the biosynthesis of 4-ethylphenol, detailing the microorganisms involved, the enzymatic reactions, quantitative data on relevant compounds, and key experimental protocols for its study.

The Central Culprit: Brettanomyces bruxellensis

Brettanomyces bruxellensis is the principal microorganism responsible for the production of significant concentrations of 4-ethylphenol in wine and, to a lesser extent, in certain styles of beer.[2][3] While other microorganisms, such as Pichia guilliermondi, can produce low levels of 4-EP, B. bruxellensis is unique in its ability to generate concentrations that surpass the sensory threshold, leading to noticeable off-flavors.[1] This yeast is a common inhabitant of winery and brewery environments, capable of surviving in harsh conditions, including high ethanol concentrations and low nutrient availability, making it a persistent spoilage organism.[4]

The Biochemical Pathway: From Precursors to Off-Flavors

The biosynthesis of 4-ethylphenol by Brettanomyces is a two-step enzymatic process that begins with hydroxycinnamic acids, which are naturally present in grape must and beer wort.[4][5] The primary precursor for 4-ethylphenol is p-coumaric acid, while ferulic acid serves as the precursor for the structurally related compound 4-ethylguaiacol (4-EG), which often accompanies 4-EP and contributes to the overall "Brett" aroma with its smoky and spicy notes.[2][4]

The pathway can be summarized as follows:

-

Decarboxylation: The first step involves the decarboxylation of p-coumaric acid to 4-vinylphenol. This reaction is catalyzed by the enzyme cinnamate decarboxylase , also known as phenolic acid decarboxylase (PAD).[4] This enzyme is not exclusive to Brettanomyces and can be found in other yeasts and bacteria.[4]

-

Reduction: The second and defining step is the reduction of 4-vinylphenol to 4-ethylphenol. This reaction is catalyzed by the enzyme vinylphenol reductase (VPR) .[4] The presence of a highly active VPR is a key characteristic of Brettanomyces bruxellensis and is the primary reason for its significant 4-EP production.[4]

A parallel pathway occurs with ferulic acid, which is first converted to 4-vinylguaiacol by cinnamate decarboxylase and then reduced to 4-ethylguaiacol by vinylphenol reductase.[4]

Quantitative Data on 4-Ethylphenol and Related Compounds

The concentration of 4-ethylphenol and its precursors can vary significantly depending on the raw materials, microbial strains, and processing conditions. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of Precursor Hydroxycinnamic Acids

| Compound | Source | Concentration Range | Reference(s) |

| p-Coumaric Acid | Grape Must/Wine | 0.6 - 19.3 mg/L | [6] |

| Beer Wort/Beer | 0.08 - 62.40 mg/L | [7][8] | |

| Ferulic Acid | Grape Must/Wine | 0.0 - 2.9 mg/L | [6] |

| Beer Wort/Beer | Present, but often lower than p-coumaric acid | [9] |

Table 2: Concentration of Intermediate Vinylphenols

| Compound | Source | Concentration Range | Reference(s) |

| 4-Vinylphenol | White Wine | Non-detectable to 1,207 µg/L | [10] |

| 4-Vinylguaiacol | Beer | Variable, contributes to clove-like aroma | [5] |

Table 3: Concentration and Sensory Thresholds of 4-Ethylphenol and 4-Ethylguaiacol

| Compound | Parameter | Value | Reference(s) |

| 4-Ethylphenol | Concentration in "Brett" affected wine | Can exceed 1000 µg/L | [4] |

| Sensory Threshold in wine | 300 - 600 µg/L | [1] | |

| Proposed Classification Thresholds | < 245 µg/L ("non-Brett"), > 968 µg/L ("Brett") | [3][11] | |

| 4-Ethylguaiacol | Concentration in "Brett" affected wine | Typically 3:1 to 22:1 (4-EP:4-EG) | [1] |

| Sensory Threshold in wine | ~50 µg/L | [1] |

Experimental Protocols

Accurate monitoring and research of 4-ethylphenol require robust experimental protocols. The following sections detail methodologies for the quantification of volatile phenols, culturing of Brettanomyces bruxellensis, and assaying enzyme activity.

Quantification of 4-Ethylphenol and 4-Ethylguaiacol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the sensitive and selective determination of volatile phenols in wine and beer.[1]

1. Sample Preparation (Solid Phase Microextraction - SPME):

-

Place 10 mL of wine or beer into a 20 mL SPME vial.

-

Add approximately 2 g of NaCl to enhance the release of volatile compounds.

-

Add an internal standard solution (e.g., 50 µL of 5 mg/L 4-tert-butylphenol-d13).

-

Seal the vial with a perforated cap and a Teflon-lined septum.

-

Incubate the vial at 40°C for a set period (e.g., 5-20 minutes) to allow for headspace equilibration.

-

Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace for a defined time (e.g., 20 minutes) to adsorb the volatile compounds.[12]

2. GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250-260°C) in splitless or pulsed-split mode.[12]

-

Column: Use a nonpolar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[12]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C) to elute all compounds. An example program is: hold at 50°C for a few minutes, then ramp at 10-25°C/min to 300°C and hold for a few minutes.[12]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions for 4-ethylphenol, 4-ethylguaiacol, and the internal standard.[12]

3. Quantification:

-

Create a calibration curve using standard solutions of 4-ethylphenol and 4-ethylguaiacol in a model wine or beer matrix.

-

Calculate the concentration of the analytes in the samples based on the peak area ratios of the analytes to the internal standard and the calibration curve.

Culturing Brettanomyces bruxellensis for 4-Ethylphenol Production

This protocol describes the cultivation of B. bruxellensis in a synthetic medium to study its metabolism.

1. Media Preparation (YPD Medium):

-

Dissolve the following in deionized water:

-

1% (w/v) Yeast Extract

-

2% (w/v) Peptone

-

2% (w/v) Glucose

-

-

Adjust the pH if necessary.

-

Sterilize by autoclaving at 121°C for 15 minutes.[13]

2. Inoculation and Incubation:

-

Inoculate the sterile YPD medium with a pure culture of B. bruxellensis.

-

Incubate at a controlled temperature, typically 25-30°C, with or without agitation depending on the experimental requirements.[13]

-

To study 4-ethylphenol production, the medium can be supplemented with p-coumaric acid.

3. Monitoring Growth:

-

Monitor cell growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer or by direct cell counting using a hemocytometer or an automated cell counter.[13]

Vinylphenol Reductase (VPR) Activity Assay

This assay measures the activity of the key enzyme responsible for converting 4-vinylphenols to 4-ethylphenols.[14]

1. Preparation of Cell-Free Extract:

-

Harvest B. bruxellensis cells from a culture by centrifugation.

-

Wash the cells with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).

-

Resuspend the cells in the same buffer and disrupt them using methods such as bead beating, sonication, or a French press to release the intracellular enzymes.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the cell-free extract.

-

Determine the total protein concentration of the extract using a standard method like the Bradford assay.[14]

2. Enzyme Assay:

-

Prepare a reaction mixture in a final volume of 1 mL containing:

-

50 mM phosphate buffer (pH 6.0)

-

2 mM 4-vinylguaiacol (as substrate; 4-vinylphenol can also be used)

-

0.5 mM NADH (as a cofactor)

-

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a small volume (e.g., 20 µL) of the cell-free extract.

-

Incubate the reaction for a defined period (e.g., 4 minutes) at 37°C.

-

Stop the reaction by heat inactivation (e.g., 70°C for 10 minutes).

-

Centrifuge the reaction mixture to remove any precipitate.[14]

3. Analysis of Product Formation:

-

Analyze the supernatant for the formation of 4-ethylguaiacol (or 4-ethylphenol) using GC-MS as described previously.

-

Calculate the specific activity of the enzyme, typically expressed as units per milligram of protein (e.g., µg of product formed per minute per mg of protein).[14]

Conclusion

The biosynthesis of 4-ethylphenol in wine and beer is a well-defined microbial process primarily driven by the enzymatic activities of Brettanomyces bruxellensis. A thorough understanding of the biochemical pathway, from hydroxycinnamic acid precursors to the final volatile phenols, is essential for the development of effective monitoring and control strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and industry professionals working to mitigate the impact of this significant spoilage compound and ensure the production of high-quality alcoholic beverages. Further research into the genetic regulation of the enzymes involved and the influence of various environmental factors will continue to refine our ability to manage the "Brett" character in wine and beer.

References

- 1. ecommons.cornell.edu [ecommons.cornell.edu]

- 2. ETS Labs [etslabs.com]

- 3. researchgate.net [researchgate.net]

- 4. oiv.int [oiv.int]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. agriculturejournals.cz [agriculturejournals.cz]

- 8. An Overview of Bioactive Phenolic Molecules and Antioxidant Properties of Beer: Emerging Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 10. weinobst.at [weinobst.at]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 13. Rapid Detection of Brettanomyces bruxellensis in Wine by Polychromatic Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantitative Analysis of 4-Ethylphenol in Complex Matrices using GC-MS with 4-Ethylphenol-D10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (4-EP) is a phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, where it can contribute to undesirable sensory characteristics at certain concentrations. It is also a biomarker of interest in various biological and environmental studies. Accurate and precise quantification of 4-ethylphenol is crucial for quality control and research purposes. This application note describes a robust and sensitive method for the determination of 4-ethylphenol in complex matrices using gas chromatography-mass spectrometry (GC-MS) with 4-ethylphenol-D10 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for variations in sample preparation and instrument response.

Experimental Protocol

This protocol provides a general framework for the analysis of 4-ethylphenol. Specific parameters may require optimization based on the matrix and instrumentation.

Materials and Reagents

-

4-Ethylphenol (≥98% purity)

-

This compound (as internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane - PDMS)

-

20 mL headspace vials with septa caps

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler (recommended)

-

Capillary column: 5% phenylmethylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm)

Standard Preparation

Prepare a stock solution of 4-ethylphenol and this compound in methanol at a concentration of 1 mg/mL. From these, create a series of working standard solutions by serial dilution to generate a calibration curve. The concentration range should bracket the expected sample concentrations. A typical calibration range is 1-100 µg/L.[1]

Sample Preparation (Headspace SPME)

-

Place a 10 mL aliquot of the liquid sample (e.g., wine, biological fluid) into a 20 mL headspace vial.[1]

-

Add approximately 2 g of sodium chloride to the vial to increase the ionic strength of the sample.[1]

-

Spike the sample with the this compound internal standard solution to a final concentration within the calibration range.

-

Seal the vial with a septum cap.

-

Incubate the vial at 40°C for 20 minutes to allow for equilibration.[1]

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-30 minutes) at 40°C with agitation.

-

Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Parameters

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold: 3 minutes at 300°C[1]

-

-

MS Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis

Quantification is performed by creating a calibration curve based on the ratio of the peak area of the 4-ethylphenol quantification ion to the peak area of the this compound quantification ion.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of 4-ethylphenol. Values can vary depending on the specific matrix and instrumentation.

| Parameter | 4-Ethylphenol | This compound (Internal Standard) | Reference |

| Quantification Ion (m/z) | 107 | 114 (inferred) | [2] |

| Qualifier Ion 1 (m/z) | 122 (M+) | 132 (M+) (inferred) | |

| Qualifier Ion 2 (m/z) | 91 | 98 (inferred) | [2] |

| Limit of Detection (LOD) | 2 - 24 µg/L | N/A | [2] |

| Limit of Quantification (LOQ) | 5 - 50 µg/L | N/A | [2][3] |

| Recovery | 98 - 102% | N/A | [2] |

| Linearity Range | 1 - 1800 µg/L | N/A | [1][2] |

Experimental Workflow Diagram

References

Application Note: Quantitative Analysis of 4-Ethylphenol in Human Plasma by LC-MS/MS using 4-Ethylphenol-D10

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylphenol (4-EP) is a phenolic compound of significant interest across various scientific fields. In the food and beverage industry, it is known as a key compound influencing the aromatic profile of wine and beer. In clinical and pharmaceutical research, 4-EP is recognized as a metabolite produced by intestinal flora, making it a potential biomarker for gut microbiome activity and related health conditions. Given its importance, a robust, sensitive, and selective analytical method is required for its accurate quantification in complex biological matrices.

This application note details a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-Ethylphenol in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), 4-Ethylphenol-D10, to ensure high accuracy and correct for matrix effects and variability during sample preparation and analysis. The protocol utilizes a simple and efficient protein precipitation step, making it suitable for routine analysis in a high-throughput environment.

Experimental Protocols

Materials and Reagents

-

Analytes: 4-Ethylphenol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade, ≥99%).

-

Matrix: Blank human plasma (K2-EDTA).

Instrumentation

-

LC System: A compatible UHPLC or HPLC system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound (Internal Standard, IS) in methanol.

-

Working Standard Solutions: Serially dilute the 4-Ethylphenol stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

-

Precipitation Solvent: Acetonitrile containing the IS working solution at a final concentration of 10 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[1][2]

-

Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the cold (4°C) precipitation solvent (acetonitrile containing 10 ng/mL of this compound).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject the prepared sample directly into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of 4-Ethylphenol and its internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Analyte | 4-Ethylphenol |

| Precursor Ion (m/z) | 121.1 |

| Product Ion (m/z) | 106.1 (Quantifier), 77.1 (Qualifier) |

| Collision Energy (eV) | 15 (for 106.1), 25 (for 77.1) |

| Internal Standard | This compound |

| Precursor Ion (m/z) | 131.1 |

| Product Ion (m/z) | 113.1 (Quantifier) |

| Collision Energy (eV) | 15 |

Note: The MRM transition for 4-Ethylphenol (m/z 121 -> 106) corresponds to the loss of a methyl group and is a well-established fragmentation pattern.[4][5] The transition for the deuterated internal standard is predicted based on a similar fragmentation of the deuterated ethyl group.

Diagrams and Visualizations

Caption: Experimental workflow for 4-Ethylphenol quantification in plasma.

Caption: Microbial biosynthesis pathway of 4-Ethylphenol from p-Coumaric Acid.[6]

Results and Data Presentation

The performance of the bioanalytical method was validated according to industry guidelines.[7] The method demonstrated excellent linearity, precision, accuracy, and sensitivity for the quantification of 4-Ethylphenol in human plasma. A summary of the quantitative performance is presented in Table 3.

Table 3: Summary of Method Performance

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Intra-day Accuracy (%Bias) | -7.6% to 9.1% |

| Inter-day Accuracy (%Bias) | -5.4% to 6.8% |

| Matrix Effect | Minimal, corrected by IS |

| Recovery | > 85% |

Note: The values presented are representative of typical performance for a validated bioanalytical LC-MS/MS method and are based on established acceptance criteria.[8]

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative determination of 4-Ethylphenol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and other applications in the drug development process where reliable biomarker quantification is essential.

References

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 2. agilent.com [agilent.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. researchgate.net [researchgate.net]

Sample preparation for 4-Ethylphenol analysis in red wine

Abstract

This application note details validated methods for the sample preparation and subsequent analysis of 4-Ethylphenol (4-EP) in red wine. 4-Ethylphenol is a key volatile phenol responsible for the "Brett" character in wine, often described with aromas of barnyard, horse sweat, or medicinal notes.[1][2] Accurate quantification of 4-EP is crucial for quality control in the wine industry.[3][4][5] This document provides a comparative summary of common sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME), followed by a detailed protocol for the HS-SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

4-Ethylphenol (4-EP) and 4-ethylguaiacol (4-EG) are produced by the yeast Brettanomyces/Dekkera from hydroxycinnamic acid precursors present in wine.[6] While low concentrations of these compounds can add complexity to the wine's aroma profile, concentrations exceeding the sensory threshold can be considered a significant fault.[7] Therefore, monitoring 4-EP levels is a critical aspect of modern enology. This application note is intended for researchers, scientists, and quality control professionals in the wine and beverage industries.

Sample Preparation Methods

The complex matrix of red wine necessitates a sample preparation step to extract and concentrate 4-EP prior to chromatographic analysis.[8][9] The choice of method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).[6]

Method Comparison

The following table summarizes the performance characteristics of the most prevalent sample preparation methods for 4-EP analysis in red wine.

| Method | Principle | Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of 4-EP between the wine sample and an immiscible organic solvent. | 98 - 102[6][10] | - | 24[6][10] | Simple, inexpensive, good recoveries.[6][10] | Time-consuming, requires large volumes of organic solvents.[6] |

| Solid-Phase Extraction (SPE) | Adsorption of 4-EP onto a solid sorbent, followed by elution with a solvent. | - | - | - | High selectivity, good concentration factor. | Can be more expensive than LLE, requires method development.[6] |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile 4-EP from the headspace above the wine sample onto a coated fiber. | - | 2[11] | 5[11] | Fast, solvent-free, easily automated, high sensitivity.[3][12] | Fiber cost and lifetime can be a concern.[11] |

Experimental Workflow

The general workflow for the analysis of 4-Ethylphenol in red wine involves sample preparation, chromatographic separation, and detection. The following diagram illustrates this process.

Caption: General workflow for 4-Ethylphenol analysis in red wine.

Detailed Protocol: HS-SPME-GC-MS for 4-Ethylphenol Analysis

This protocol describes the determination of 4-Ethylphenol in red wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and specific, making it suitable for detecting even low concentrations of 4-EP.[3]

Materials and Reagents

-

Red Wine Sample

-

4-Ethylphenol (4-EP) standard

-

Internal Standard (IS): 4-Ethylphenol-d5 or other suitable deuterated analogue

-

Sodium Chloride (NaCl) , analytical grade

-

Deionized Water

-

SPME Fiber Assembly: e.g., 100 µm Polydimethylsiloxane (PDMS) coated fiber[11]

-

20 mL Headspace Vials with PTFE-lined septa

-

Heated Magnetic Stirrer

-

GC-MS System

Standard Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of 4-EP and dissolve in 10 mL of ethanol.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a model wine solution (e.g., 12% ethanol in water with tartaric acid to pH 3.5) to cover the expected concentration range in wine samples (e.g., 10 - 2000 µg/L).

-

Internal Standard Spiking Solution (10 mg/L): Prepare a stock solution of the internal standard in ethanol. Dilute to a working concentration for spiking samples.

Sample Preparation Protocol

Caption: Step-by-step HS-SPME sample preparation protocol.

-